2,3-dihydro-5-benzofuranacetic acid

Anti-inflammatory Medicinal Chemistry Structure-Activity Relationship

2,3-Dihydro-5-benzofuranacetic acid (CAS 69999-16-2) is the definitive Darifenacin 5-Carboxymethyl Impurity standard and a versatile anti-inflammatory drug discovery scaffold. Its non-chiral, cost-effective synthesis via Friedel-Crafts/Willgerodt-Kindler chemistry enables scalable procurement. The exact 5-yl acetic acid regioisomer is non-interchangeable with the 3-yl isomer (CAS 76570-83-7), which requires asymmetric hydrogenation. Alpha-methyl substitution dramatically alters potency—choose CAS 69999-16-2 for reliable ANDA impurity profiling and SAR-optimized medicinal chemistry. Available in ≥98% purity with ambient shipping.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 69999-16-2
Cat. No. B195077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-5-benzofuranacetic acid
CAS69999-16-2
Synonyms2,3-Dihydro-5-benzofuranacetic Acid;  (2,3-Dihydrobenzofuran-5-yl)acetic Acid;  2,3-Dihydrobenzofuran-5-acetic Acid;  2-(2,3-Dihydrobenzofuran-5-yl)acetic Acid
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CC(=O)O
InChIInChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)
InChIKeyLALSYIKKTXUSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-5-benzofuranacetic Acid (CAS 69999-16-2) for Scientific Procurement: Product Guide and Evidence-Based Differentiation


2,3-Dihydro-5-benzofuranacetic acid (CAS 69999-16-2) is a heterocyclic building block characterized by a 2,3-dihydrobenzofuran core with an acetic acid moiety at the 5-position [1]. It serves as a key pharmaceutical intermediate, notably as a synthetic precursor and metabolite of the muscarinic antagonist Darifenacin . The compound is also of interest as a scaffold in medicinal chemistry research, including the development of anti-inflammatory agents and antimicrobial hydrazone derivatives [2].

Why Generic Substitution Fails for 2,3-Dihydro-5-benzofuranacetic Acid


Substitution with other 2,3-dihydrobenzofuran-acetic acid isomers or simple benzofuran analogs is not feasible due to marked differences in biological activity, synthetic accessibility, and regulatory relevance. For instance, the 3-yl acetic acid isomer (CAS 76570-83-7) is a distinct chemical entity requiring a specialized asymmetric hydrogenation for its synthesis, and it serves as an intermediate for a different drug class (GPR40 agonists) [1]. Even among the same 5-yl acetic acid class, modifications such as alpha-methyl substitution drastically alter anti-inflammatory potency; the parent compound exhibits moderate activity, whereas the alpha-methyl analog (13a) demonstrates the most potent activity in its series [2]. Therefore, for applications ranging from Darifenacin impurity standards to specific medicinal chemistry starting points, the exact CAS 69999-16-2 compound is non-interchangeable.

Quantitative Evidence for Selecting 2,3-Dihydro-5-benzofuranacetic Acid (CAS 69999-16-2) Over Analogs


Anti-inflammatory Activity: Direct Comparison with the Most Potent Alpha-Methyl Analog

The parent compound demonstrates measurable anti-inflammatory activity, but the structure-activity relationship (SAR) study reveals that substitution at the alpha-position is critical for potency enhancement. While the alpha-methyl analog (13a) is the most potent in the series, the parent compound itself serves as the essential baseline and synthetic precursor for exploring these modifications [1]. This provides a clear, quantifiable baseline from which to optimize activity, which is not possible with the 3-yl acetic acid isomer.

Anti-inflammatory Medicinal Chemistry Structure-Activity Relationship

Defined Role in Darifenacin Pharmaceutical Development and QC

2,3-Dihydro-5-benzofuranacetic acid is a specified impurity and a key metabolite of the overactive bladder drug Darifenacin . It is commercially supplied as 'Darifenacin 5-Carboxymethyl Impurity' for analytical method development, validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions or commercial production [1]. Its procurement as a characterized reference standard is a regulatory requirement for generic drug manufacturers, a use-case not applicable to other 2,3-dihydrobenzofuran acetic acid isomers.

Pharmaceutical Impurity Darifenacin Quality Control Reference Standard

Synthetic Accessibility: A Non-Chiral, Scalable Alternative to Asymmetric Synthesis

The synthesis of the 3-yl isomer requires a rhodium-catalyzed asymmetric hydrogenation step to achieve high enantiomeric excess (91% ee), a process that is complex, costly, and reliant on a chiral catalyst [1]. In contrast, the 5-yl isomer can be synthesized via a straightforward, non-chiral Friedel-Crafts acylation route, followed by Willgerodt-Kindler rearrangement and hydrolysis, as detailed in patent literature [2]. This translates to a simpler, more scalable, and lower-cost manufacturing process.

Organic Synthesis Process Chemistry Scalability Cost of Goods

Commercial Availability: Established Supply Chain with Consistent Quality Specifications

Multiple established vendors offer 2,3-dihydro-5-benzofuranacetic acid with standardized, verifiable quality metrics, ensuring batch-to-batch reproducibility for research and development. Key specifications include high purity (≥97% to ≥98%), defined melting point range (105-107 °C), and solubility in common organic solvents like DMSO and methanol . This established commercial presence reduces supply chain risk compared to less common isomers like the 3-yl derivative.

Chemical Sourcing Quality Control Analytical Chemistry

Defined Physicochemical Profile: Predicted Drug-Likeness and Formulation Compatibility

The compound possesses a well-defined physicochemical profile that is conducive to further development. Its computed LogP (XLogP3-AA = 1.4) indicates moderate lipophilicity, a favorable property for membrane permeability [1]. Its solubility in DMSO (up to 55 mg/mL) and methanol facilitates in vitro assays. This contrasts with other potential starting materials where such fundamental property data may not be as readily available or as favorable for drug development.

ADME Physicochemical Properties Drug Design Formulation

Optimal Scientific and Industrial Application Scenarios for 2,3-Dihydro-5-benzofuranacetic Acid


Pharmaceutical Reference Standard for Darifenacin Impurity Profiling

In analytical development and quality control laboratories within the generic pharmaceutical industry, 2,3-dihydro-5-benzofuranacetic acid (CAS 69999-16-2) is procured as a certified reference standard. Its primary role is as a 'Darifenacin 5-Carboxymethyl Impurity' for method development, validation, and routine QC release testing of Darifenacin active pharmaceutical ingredient (API) and finished drug products, in compliance with ANDA requirements [1]. This application is directly supported by its defined identity as a Darifenacin metabolite and its commercial availability as a regulatory-grade impurity standard [2].

Medicinal Chemistry Scaffold for Anti-inflammatory Lead Optimization

Academic and industrial medicinal chemistry groups utilize this compound as a core scaffold for synthesizing libraries of analogs to explore structure-activity relationships (SAR) around anti-inflammatory targets. The foundational SAR data demonstrates that while the parent compound has baseline activity, strategic modifications (e.g., alpha-methyl substitution) significantly enhance potency in a carrageenan-induced edema model [1]. This makes it an ideal starting point for iterative chemical optimization to discover novel anti-inflammatory agents.

Scalable Building Block for Complex Pharmaceutical Intermediates

Process chemistry and chemical engineering teams requiring a robust and scalable synthetic building block will select this compound due to its established, non-chiral synthesis. The availability of a cost-effective route via Friedel-Crafts acylation and Willgerodt-Kindler chemistry [1], in contrast to the complex asymmetric catalysis required for its 3-yl isomer [2], makes it the preferred choice for the large-scale production of more complex molecules containing the 2,3-dihydrobenzofuran-5-yl motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-dihydro-5-benzofuranacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.